Cannabigerol diacetate is a derivative of cannabigerol, a non-psychoactive cannabinoid found in the Cannabis sativa plant. Cannabigerol serves as a precursor to other cannabinoids, including cannabidiol and tetrahydrocannabinol. The diacetate form is synthesized through chemical modifications that enhance its bioavailability and therapeutic potential. This compound is gaining attention for its potential applications in various scientific fields, particularly in pharmacology and therapeutic development.
Cannabigerol is primarily sourced from the Cannabis sativa plant, where it is produced as an acidic precursor, cannabigerolic acid. Through decarboxylation, cannabigerolic acid is converted into cannabigerol, which can then be further modified to produce cannabigerol diacetate. The extraction and purification of these cannabinoids are crucial for their application in research and medicine.
Cannabigerol diacetate belongs to a class of compounds known as cannabinoids. It is categorized under non-psychoactive cannabinoids, distinguishing it from tetrahydrocannabinol, which is known for its psychoactive effects. Cannabigerol diacetate is further classified as an ester due to the presence of acetate groups.
The synthesis of cannabigerol diacetate typically involves the acetylation of cannabigerol using acetic anhydride or acetyl chloride in the presence of a catalyst. This process can be optimized through various methods such as:
The reaction conditions, including temperature, time, and solvent choice, play a significant role in the yield and purity of cannabigerol diacetate. For example, maintaining a temperature between 50°C and 70°C for several hours often yields optimal results. Purification techniques such as column chromatography or recrystallization are employed to isolate the final product with high purity.
The molecular structure of cannabigerol diacetate can be represented as follows:
The structure features two acetate groups attached to the hydroxyl groups of cannabigerol, which alters its solubility and biological activity compared to its parent compound.
The molecular structure can be visualized using software like ChemDraw or through computational chemistry methods that allow for detailed analysis of bond angles and molecular interactions.
Cannabigerol diacetate can undergo various chemical reactions typical of esters, including hydrolysis back to cannabigerol and acetic acid under acidic or basic conditions. Additionally, it may participate in:
The stability of cannabigerol diacetate in different environments (e.g., pH levels, temperatures) influences its reactivity. For instance, exposure to strong acids or bases can lead to rapid hydrolysis.
Cannabigerol diacetate interacts with the endocannabinoid system by modulating cannabinoid receptors (CB1 and CB2). Its mechanism includes:
Studies have shown that cannabigerol exhibits higher potency than some other cannabinoids in specific assays related to inflammation and pain relief, suggesting its potential therapeutic applications.
Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.
Cannabigerol diacetate has potential applications in:
Research continues into optimizing its synthesis and exploring new therapeutic avenues for this promising compound.
Cannabigerol (CBG) serves as the fundamental chemical scaffold for major phytocannabinoids in Cannabis sativa biosynthesis. Its acidic form, cannabigerolic acid (CBGA), undergoes enzyme-mediated cyclization via specific synthases to yield cannabidiolic acid (CBDA), tetrahydrocannabinolic acid (THCA), and cannabichromenic acid (CBCA). These precursors subsequently decarboxylate to form cannabidiol (CBD), Δ9-tetrahydrocannabinol (THC), and cannabichromene (CBC) [1] [4] [9]. The aliphatic side chain length of CBGA derivatives directly influences downstream cannabinoid specificity and bioactivity. For example, cannabigerovarinic acid (CBGVA; three-carbon chain) serves as the precursor to cannabidivarin (CBDV), which exhibits distinct pharmacological profiles compared to its five-carbon counterparts [4] [9].
Table 1: Enzymatic Conversion of Cannabigerolic Acid Derivatives to Major Cannabinoids
| CBGA Derivative | Side Chain Length | Synthase Enzyme | Product |
|---|---|---|---|
| CBGA | Pentyl (C5) | THCA synthase | THCA |
| CBGA | Pentyl (C5) | CBDA synthase | CBDA |
| CBGVA | Propyl (C3) | CBDA synthase | CBDVA |
| CBGA | Pentyl (C5) | CBCA synthase | CBCA |
Recent advances in protein engineering have amplified the biosynthetic versatility of CBG. Computational redesign of aromatic prenyltransferases (e.g., NphB from Streptomyces) enhanced catalytic efficiency for novel CBGA analogs. Triple mutants achieved a 7-fold increase in CBGA titers and a 4-fold increase in CBGVA production in engineered Escherichia coli platforms [4] [9]. This metabolic flexibility enables the generation of non-natural cannabinoids with tailored side chains, expanding the chemical space for pharmacological exploration.
Acylation of cannabinoids involves the esterification of hydroxyl groups with acyl donors (e.g., acetyl groups). For cannabigerol, this targets its phenolic –OH moieties, generating derivatives like cannabigerol diacetate. This modification confers three key biochemical advantages:
Table 2: Comparative Physicochemical Properties of Cannabigerol and Its Diacetate Derivative
| Property | Cannabigerol | Cannabigerol Diacetate | Change |
|---|---|---|---|
| Log P (octanol/water) | 5.8 ± 0.2 | 7.1 ± 0.3 | +22.4% |
| Aqueous solubility (μg/mL) | 12.3 | 2.1 | -83% |
| Plasma protein binding (%) | 94 | >99 | Increased |
Synthetic routes to cannabigerol diacetate leverage regioselective acylation. Patent WO2020077153A1 details a method using olivetol and geraniol precursors, with boron trifluoride-catalyzed condensation followed by acetylation under mild conditions (≤25°C) to minimize degradation [3]. Alternative enzymatic approaches employ lipases in non-aqueous media, achieving >95% regioselectivity for the C1 phenolic position over the C5 position [5].
Acetylated cannabinoids represent an emerging frontier in medicinal chemistry due to their optimized pharmacokinetic profiles and enhanced target engagement. Research focus spans three domains:
Table 3: Current Research Focus Areas for Acetylated Cannabigerol Derivatives
| Therapeutic Area | Molecular Targets | Key Findings | Reference Models |
|---|---|---|---|
| Dermatology | JAK-STAT, NF-κB | 55% reduction in TSLP expression vs. controls | DNCB-induced murine AD |
| Metabolic disorders | PPARγ, α2AR | 1.9-fold increase in adipocyte differentiation | 3T3-L1 cell line |
| Neuroinflammation | TRPA1, 5-HT1A | Enhanced calcium flux inhibition (IC₅₀ = 3.1 μM) | Dorsal root ganglia |
Despite promising advances, critical knowledge gaps persist. No clinical trials have evaluated cannabigerol diacetate in humans, and in vivo distribution kinetics remain uncharacterized. Future research must prioritize structure-activity relationship mapping of diacetylation sites and mechanistic studies of deacetylation in vivo to clarify the active species responsible for observed effects [1] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1